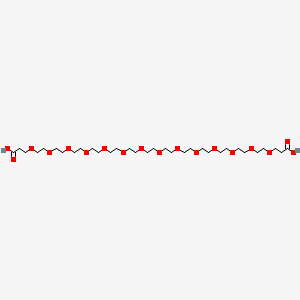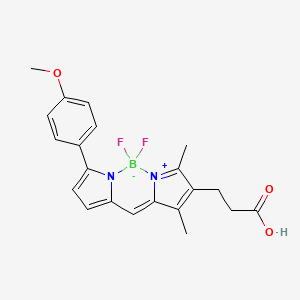
Bis-PEG14-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG14-acid is a PEG derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs).
Scientific Research Applications
1. Tumor Targeting and Treatment
A study by Takafuji et al. (2011) explored a method of enhancing the anti-tumor effects of DNA aptamers using poly(ethylene glycol) (PEG) modification based on metal coordination. The PEG-Cu–AS1411 complexes showed increased lifetime in blood circulation and higher tumor tissue accumulation, resulting in a significantly greater suppression of tumor growth compared to free AS1411. This research highlights the potential of PEG modifications in improving tumor targeting and treatment efficacy (Takafuji, Jo, & Tabata, 2011).
2. Colloidal Stability in Extreme Conditions
Stewart et al. (2010) developed PEG-based ligands with multidentate anchoring groups to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions, including varying pH and high electrolyte concentrations. These findings have implications for the use of PEG-modified nanoparticles in bio-related studies where stability against environmental challenges is crucial (Stewart et al., 2010).
3. Preparation of Bis(phosphonomethyl)amino-Terminated PEG
Turrin, Hameau, and Caminade (2012) described the preparation of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG. This study demonstrates the adaptability of PEG modifications for specific functionalization, which can be applied in various fields, including drug delivery and material science (Turrin, Hameau, & Caminade, 2012).
4. Synthesis of Large Peptide Thioesters
Boll et al. (2014) reported on a PEG-based resin enabling the synthesis of large peptide thioesters. This approach allowed for the synthesis of complex peptide structures, demonstrating PEG's utility in peptide synthesis and potentially in the development of novel therapeutics (Boll et al., 2014).
5. Enhancing Drug Delivery and Anticancer Effects
Khandare et al. (2006) studied the difference in polymeric architectures of dendrimer and linear bis(PEG) polymer in conjugation with paclitaxel. They found that the PAMAM dendrimer-succinic acid-paclitaxel conjugate increased cytotoxicity against cancer cells significantly, demonstrating the role of PEG in enhancing drug delivery and anticancer effects (Khandare et al., 2006).
properties
Product Name |
Bis-PEG14-acid |
|---|---|
Molecular Formula |
C32H62O18 |
Molecular Weight |
734.83 |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H62O18/c33-31(34)1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-32(35)36/h1-30H2,(H,33,34)(H,35,36) |
InChI Key |
MSJLLMHXLPFKRM-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bis-PEG14-acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)


![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)